![molecular formula C14H18N2O3 B2624707 tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate CAS No. 774225-45-5](/img/structure/B2624707.png)
tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate
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Overview
Description
“tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate” is a chemical compound with the molecular formula C14H18N2O3 . It has a molecular weight of 262.31 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of tert-butyl carbamates, which includes “tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Various methods have been developed for the chemoselective N-tert-butyloxycarbonylation of amines . For example, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be used as a solvent and catalyst for the chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis
The InChI code for “tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate” is 1S/C14H18N2O3/c1-14(2,3)19-13(17)16-11(9-15)10-7-5-6-8-12(10)18-4/h5-8,11H,1-4H3,(H,16,17) .Physical And Chemical Properties Analysis
“tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate” is a powder that is stored at room temperature . It has a molecular weight of 262.31 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate, focusing on six unique applications:
Pharmaceutical Intermediates
tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate: is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that form the backbone of many drugs, particularly those targeting neurological and inflammatory conditions. The cyano group and methoxyphenyl moiety provide sites for further chemical modifications, making it a versatile building block in medicinal chemistry .
Organic Synthesis
In organic synthesis, this compound serves as a valuable reagent for introducing the tert-butyl carbamate (Boc) protecting group. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions. This application is crucial in multi-step synthesis processes where selective protection and deprotection of functional groups are necessary .
Catalysis Research
Researchers have explored the use of tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate in catalysis. Its structure can facilitate the formation of catalytic complexes that are used in various organic transformations. These complexes can enhance reaction rates and selectivity, making them valuable in the development of new catalytic methodologies .
Material Science
In material science, this compound is investigated for its potential in the synthesis of novel polymers and materials. The presence of the cyano and methoxy groups can influence the physical properties of the resulting materials, such as thermal stability and mechanical strength. This makes it a candidate for developing advanced materials with specific desired properties .
Agricultural Chemicals
tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate: is also explored in the development of agricultural chemicals, including herbicides and pesticides. Its ability to interact with biological targets in plants and pests makes it a useful scaffold for designing compounds that can protect crops from various threats .
Biochemical Research
In biochemical research, this compound is used to study enzyme interactions and protein modifications. The Boc group can be used to protect amino acids during peptide synthesis, allowing for the creation of complex peptides and proteins. This application is essential for understanding protein structure and function, as well as for developing new therapeutic proteins .
Mechanism of Action
Target of Action
The primary target of “tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate” is the voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons and other excitable cells .
Mode of Action
“tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate” selectively enhances the slow inactivation of voltage-gated sodium channels . This interaction with its targets results in the regulation of the collapse response mediator protein 2 (CRMP2) .
Action Environment
One study mentions that a related compound was used under mild, environment-friendly conditions , suggesting that similar conditions might be applicable for “tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate”.
Safety and Hazards
The safety information for “tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
tert-butyl N-[cyano-(3-methoxyphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-12(9-15)10-6-5-7-11(8-10)18-4/h5-8,12H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVMGFMSFPRKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate |
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